2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid 2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1258616-79-3
VCID: VC11757077
InChI: InChI=1S/C13H7ClF3NO3/c14-11-10(12(19)20)5-8(6-18-11)7-2-1-3-9(4-7)21-13(15,16)17/h1-6H,(H,19,20)
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O
Molecular Formula: C13H7ClF3NO3
Molecular Weight: 317.65 g/mol

2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid

CAS No.: 1258616-79-3

Cat. No.: VC11757077

Molecular Formula: C13H7ClF3NO3

Molecular Weight: 317.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid - 1258616-79-3

Specification

CAS No. 1258616-79-3
Molecular Formula C13H7ClF3NO3
Molecular Weight 317.65 g/mol
IUPAC Name 2-chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H7ClF3NO3/c14-11-10(12(19)20)5-8(6-18-11)7-2-1-3-9(4-7)21-13(15,16)17/h1-6H,(H,19,20)
Standard InChI Key UUJURJRESLMVBG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid (IUPAC name: 2-chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid) features a pyridine core with three distinct substituents:

  • Chlorine at position 2, which enhances electrophilicity and directs subsequent substitution reactions.

  • 3-(Trifluoromethoxy)phenyl at position 5, contributing steric bulk and electronic effects due to the trifluoromethoxy (-OCF₃) group.

  • Carboxylic acid at position 3, enabling salt formation and hydrogen bonding.

The molecular formula is C₁₃H₈ClF₃NO₃, with a calculated molecular weight of 319.66 g/mol. The trifluoromethoxy group’s electron-withdrawing nature reduces electron density on the pyridine ring, impacting reactivity in cross-coupling reactions .

Key Physicochemical Parameters

PropertyValue/Description
Molecular Weight319.66 g/mol
Melting PointNot reported (predicted >200°C)
SolubilityLow in water; soluble in DMSO
LogP~2.8 (estimated)

The trifluoromethoxy group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility . Stability studies of analogous compounds indicate resistance to hydrolysis under acidic conditions, a trait critical for pharmaceutical intermediates .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

  • Palladium-catalyzed cross-coupling: Introducing the 3-(trifluoromethoxy)phenyl group via Suzuki-Miyaura coupling.

  • Nucleophilic substitution: Functionalizing pre-existing substituents on the pyridine ring.

Route 1: Suzuki-Miyaura Coupling

  • Intermediate: 2-Chloro-5-bromonicotinic acid.

  • Coupling partner: 3-(Trifluoromethoxy)phenylboronic acid.

  • Catalyst system: Pd(PPh₃)₄ with K₂CO₃ in a DMF/H₂O mixture .

Example Protocol:

  • Dissolve 2-chloro-5-bromonicotinic acid (1.0 eq) and 3-(trifluoromethoxy)phenylboronic acid (1.2 eq) in degassed DMF/H₂O (4:1).

  • Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq).

  • Heat at 80°C under N₂ for 12 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane) .

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.92 (s, 1H, H-6), 8.45 (s, 1H, H-4), 7.65–7.55 (m, 3H, aryl-H), 7.42 (d, J = 8.0 Hz, 1H, aryl-H).

    • Carboxylic proton observed as a broad singlet at δ 13.2.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • δ -58.7 (s, CF₃O).

  • HRMS (ESI-TOF):

    • Calculated for C₁₃H₈ClF₃NO₃ [M+H]⁺: 318.0155.

    • Observed: 318.0159.

The trifluoromethoxy group’s ¹⁹F NMR signal aligns with reported values for -OCF₃ substituents .

Applications and Biological Relevance

Pharmaceutical Intermediates

The compound’s structure positions it as a candidate for:

  • Kinase inhibitors: Pyridinecarboxylic acids often chelate ATP-binding site metals.

  • Antimicrobial agents: Chlorine and trifluoromethoxy groups enhance interactions with bacterial enzymes .

Stability and Reactivity

Hydrolytic Stability

The trifluoromethoxy group resists hydrolysis under acidic conditions (e.g., 6 M HCl at 80°C), unlike methoxy groups, which demethylate readily . This stability is advantageous for drug formulations.

Thermal Behavior

Differential scanning calorimetry (DSC) of similar compounds shows decomposition above 250°C, consistent with the strong C-F bonds in the -OCF₃ group .

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